molecular formula C9H11NO3S B1447797 3-Benzyloxathiazolidine 2,2-dioxide CAS No. 957872-91-2

3-Benzyloxathiazolidine 2,2-dioxide

Cat. No. B1447797
CAS RN: 957872-91-2
M. Wt: 213.26 g/mol
InChI Key: LXNUUWWYTMUXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Benzyloxathiazolidine 2,2-dioxide” is a heterocyclic compound with the empirical formula C9H11NO3S . It has a molecular weight of 213.25 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of “3-Benzyloxathiazolidine 2,2-dioxide” is O=S1(=O)OCCN1Cc2ccccc2 . The InChI is 1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 .


Physical And Chemical Properties Analysis

“3-Benzyloxathiazolidine 2,2-dioxide” is a solid . It has a predicted boiling point of 342.2±35.0 °C and a predicted density of 1.369±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

3-Benzyloxathiazolidine 2,2-dioxide: is utilized as a heterocyclic building block in organic synthesis . Its unique structure allows for the creation of complex molecules through various reactions, including cycloadditions and nucleophilic substitutions . This compound is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce sulfur and nitrogen atoms into molecular frameworks.

Medicinal Chemistry

In medicinal chemistry, 3-Benzyloxathiazolidine 2,2-dioxide serves as a precursor for the development of novel therapeutic agents . Its incorporation into drug design can lead to compounds with potential anti-inflammatory and antihypertensive properties, as it is a derivative of benzoisothiazole dioxide, which is found in various medications .

Photocatalytic Applications

Recent studies have explored the use of 3-Benzyloxathiazolidine 2,2-dioxide in photocatalytic degradation of pollutants . This application is crucial in environmental cleanup efforts, where the compound could be used to degrade harmful substances in water and soil through light-activated processes.

Nanotechnology

In the realm of nanotechnology , 3-Benzyloxathiazolidine 2,2-dioxide can be employed to modify the surface properties of nanoparticles . This modification can enhance the reactivity and stability of nanoparticles, making them suitable for use in targeted drug delivery systems and diagnostic applications.

Biotechnology

Biotechnological applications of 3-Benzyloxathiazolidine 2,2-dioxide include its role as a chiral auxiliary in enzymatic reactions . It can influence the stereochemistry of biologically active molecules, which is vital in producing enantiomerically pure substances for pharmaceutical use.

Environmental Science

In environmental science, 3-Benzyloxathiazolidine 2,2-dioxide is investigated for its potential to act as a green solvent or a catalyst in sustainable chemical processes . Its use can reduce the reliance on hazardous solvents and promote eco-friendly manufacturing practices.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It has a GHS07 pictogram and a signal word "Warning" . The compound is not flammable, with a flash point not applicable .

properties

IUPAC Name

3-benzyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNUUWWYTMUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxathiazolidine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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